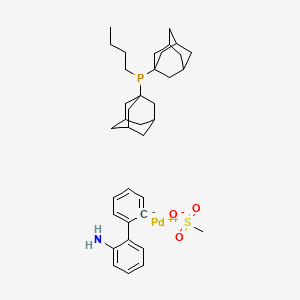
CataCXium A Pd G3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CataCXium A Pd G3 is synthesized through a series of steps involving the coordination of palladium with the ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl. The reaction typically involves the use of palladium acetate as the palladium source and the ligand in the presence of a base such as potassium carbonate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas conditions to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
CataCXium A Pd G3 undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often in the presence of oxidizing agents.
Reduction: It can also undergo reduction reactions, typically using reducing agents.
Substitution: This compound is involved in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
The common reagents used with this compound include:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dichloromethane.
Catalysts: Palladium acetate, other palladium sources.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, heterocycles, and complex organic molecules. These products are often used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
CataCXium A Pd G3 has a wide range of scientific research applications:
Wirkmechanismus
CataCXium A Pd G3 exerts its effects through palladium-catalyzed cross-coupling reactions. The palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and promoting the transfer of functional groups. The ligand methanesulfonato (diadamantyl-n-butylphosphino)-2’-amino-1,1’-biphenyl enhances the stability and reactivity of the palladium center, making the compound highly efficient in catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CataCXium A Pd G2: Another generation of Buchwald precatalyst with similar applications but different ligand structures.
CataCXium Pd G4: A newer generation with enhanced reactivity and stability.
XPhos Pd G3: A related compound with different ligand properties, used in similar cross-coupling reactions.
Uniqueness
CataCXium A Pd G3 is unique due to its third-generation ligand structure, which provides enhanced stability and reactivity compared to earlier generations. This makes it particularly effective in challenging cross-coupling reactions, offering higher yields and selectivity .
Eigenschaften
Molekularformel |
C37H52NO3PPdS |
|---|---|
Molekulargewicht |
728.3 g/mol |
IUPAC-Name |
bis(1-adamantyl)-butylphosphane;methanesulfonate;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI-Schlüssel |
QFHMWCPYABRFMY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



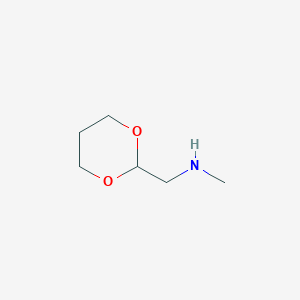

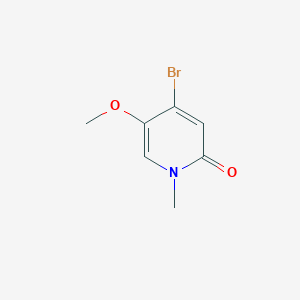
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)
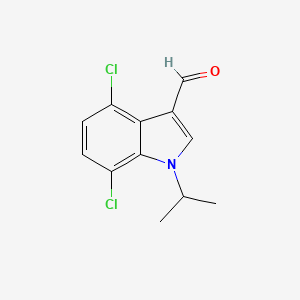

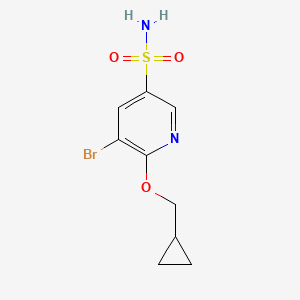
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
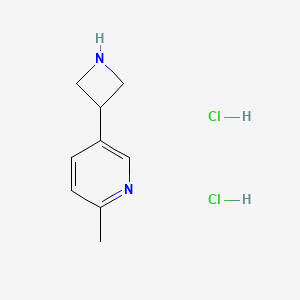
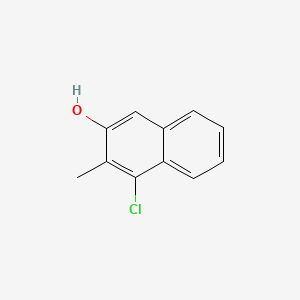
![benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)

![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)
